molecular formula C18H18N2O4S B4917866 4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid CAS No. 434308-61-9

4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B4917866
CAS No.: 434308-61-9
M. Wt: 358.4 g/mol
InChI Key: DRNPGCHVWQOQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a propoxyphenyl group and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps:

    Formation of the Propoxyphenyl Intermediate: The synthesis begins with the preparation of 4-propoxybenzoic acid, which can be achieved by the esterification of 4-hydroxybenzoic acid with propanol in the presence of an acid catalyst.

    Introduction of the Carbamothioyl Group: The next step involves the introduction of the carbamothioyl group. This can be done by reacting the propoxyphenyl intermediate with thiourea under basic conditions to form the desired carbamothioyl derivative.

    Final Coupling Reaction: The final step is the coupling of the carbamothioyl derivative with benzoic acid under appropriate conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Nitrated or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The propoxyphenyl group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

    4-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid: Similar structure but with a methoxy group instead of a propoxy group.

    4-({[(4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness: 4-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The length and flexibility of the propoxy chain may affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its methoxy and ethoxy analogs.

Properties

IUPAC Name

4-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-2-11-24-15-9-5-12(6-10-15)16(21)20-18(25)19-14-7-3-13(4-8-14)17(22)23/h3-10H,2,11H2,1H3,(H,22,23)(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNPGCHVWQOQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367836
Record name STK110390
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434308-61-9
Record name STK110390
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.